molecular formula C15H15NO4S B5728578 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid

3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid

Cat. No. B5728578
M. Wt: 305.4 g/mol
InChI Key: RVLAODMJYPBQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid, also known as DASB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies of the serotonin transporter (SERT) in the brain.

Mechanism of Action

3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid selectively binds to the SERT and inhibits the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, which can lead to enhanced neurotransmission and mood regulation. This compound has a high affinity for the SERT, with a dissociation constant (Kd) of approximately 0.5 nM.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects related to its inhibition of SERT. These include increased serotonin levels in the brain, altered serotonin receptor function, and changes in neurotransmitter release and uptake. This compound has also been shown to modulate the activity of various brain regions involved in mood regulation, including the amygdala, prefrontal cortex, and hippocampus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid in PET imaging studies is its high selectivity for the SERT, which allows for accurate measurement of SERT density and occupancy in vivo. This compound also has a long half-life, which allows for extended imaging sessions and increased sensitivity. However, this compound has some limitations for lab experiments, including its relatively low specific activity and the need for specialized equipment and expertise for PET imaging.

Future Directions

There are a number of potential future directions for research on 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid and its applications in scientific research. These include the development of new radioligands with improved specificity and sensitivity, the investigation of the role of SERT in various neurological and psychiatric disorders, and the development of new therapies targeting the serotonin system. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid involves a multi-step process that begins with the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride to form 3,4-dimethyl-N-(p-toluenesulfonyl)aniline. This intermediate is then reacted with 4-carboxybenzeneboronic acid in the presence of a palladium catalyst to form this compound. The final product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid is primarily used as a radioligand in PET imaging studies of the SERT in the brain. PET imaging allows for the non-invasive measurement of SERT density and occupancy in vivo, which can provide valuable information about the role of serotonin in various neurological and psychiatric disorders. This compound has been used in numerous studies to investigate the effects of antidepressant medications, stress, and other factors on SERT function in the brain.

properties

IUPAC Name

3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-6-7-13(8-11(10)2)16-21(19,20)14-5-3-4-12(9-14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLAODMJYPBQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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